3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzamide moiety with diethoxy groups and a tetrahydroquinoline core, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through a Pomeranz–Fritsch cyclization, which involves the reaction of a β-aminoketone with a suitable aldehyde
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to traditional batch processes. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Halogenated or alkylated derivatives of the benzamide ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool compound for studying biological pathways.
Medicine
The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the synthesis of pharmaceuticals. Its potential biological activities make it a candidate for further development as a therapeutic agent.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties and stability.
Mechanism of Action
The mechanism by which 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,4-Diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,4-Diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific isopentyl group, which may confer different biological and chemical properties compared to similar compounds
Properties
IUPAC Name |
3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZRYBBYPSRFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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